methanethione](/img/structure/B12177348.png)
[5-(2,5-Dichlorophenyl)furan-2-yl](morpholin-4-yl)methanethione
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Overview
Description
5-(2,5-Dichlorophenyl)furan-2-ylmethanethione is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and a morpholinylmethanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group through electrophilic aromatic substitution. The morpholinylmethanethione moiety is then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures efficient production. Safety measures and environmental considerations are also critical in industrial settings to minimize hazardous by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenyl)furan-2-ylmethanethione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The morpholinylmethanethione moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include furanones, phenyl derivatives, and substituted morpholinylmethanethione compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological effects. They may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways and treat various diseases.
Industry
In the industrial sector, 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione include:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
Uniqueness
What sets 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione apart is its unique combination of a furan ring, dichlorophenyl group, and morpholinylmethanethione moiety. This structural arrangement imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione is a member of the furan derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H13Cl2NOS
- Molar Mass : 320.24 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.
The compound features a furan ring substituted with a dichlorophenyl group and a morpholine moiety linked to a thioketone functional group. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activity
- Neuroprotective effects
Antimicrobial Activity
A study evaluating the antimicrobial potential of furan derivatives showed that compounds with a similar structure to 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione demonstrated significant activity against several bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Furan derivatives have been investigated for their anticancer properties. For instance, compounds with furan rings have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific activity of 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione in cancer models remains to be fully elucidated but is anticipated based on related compounds.
Anti-inflammatory Effects
The anti-inflammatory potential of furan derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.
The biological mechanisms underlying the activity of 5-(2,5-Dichlorophenyl)furan-2-ylmethanethione are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Potential interaction with various receptors could modulate signaling pathways relevant to cell survival and proliferation.
- Oxidative Stress Reduction : Some furan derivatives exhibit antioxidant properties, which can protect against cellular damage.
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of furan-based compounds:
Study Reference | Compound | Activity | IC50 Value |
---|---|---|---|
F8-B22 | SARS-CoV-2 M pro inhibitor | 1.55 μM | |
F8-S43 | Non-peptidomimetic inhibitor | 10.76 μM |
These studies highlight the potential for structural optimization in enhancing biological activity, suggesting that modifications to the furan or morpholine moieties could yield more potent derivatives.
Properties
Molecular Formula |
C15H13Cl2NO2S |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
[5-(2,5-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-10-1-2-12(17)11(9-10)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2 |
InChI Key |
KORAHNXRCDXTID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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